5-(benzyloxy)-2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one
Description
Properties
IUPAC Name |
2-methyl-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylmethoxypyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-20-16-23(29)24(31-19-21-8-4-2-5-9-21)17-28(20)18-25(30)27-14-12-26(13-15-27)22-10-6-3-7-11-22/h2-11,16-17H,12-15,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRKTFIITQNYGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)N2CCN(CC2)C3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation Conditions
| Reaction Component | Conditions | Yield | Source |
|---|---|---|---|
| Sodium hydride (base) | DMF, 0–10°C, 2–3 h | 76–93% | |
| Chloromethyl intermediate | DMAc, room temperature, 1–2 h | 80–91% | |
| Work-up | Ethyl acetate/water extraction | 46–93% |
Optimal yields (>90%) are achieved using excess sodium hydride (2.5 eq.) and controlled temperatures (0–10°C). Lower yields (46.6%) occur with incomplete activation or side reactions during work-up.
Oxo Group Installation
The 2-oxo group in the ethyl side chain is introduced via ketone formation or oxidation. A common approach involves Ullmann-type coupling between bromoethyl intermediates and 4-phenylpiperazine under palladium catalysis. Alternatively, Schiff base formation followed by hydrolysis generates the oxo group.
Industrial-Scale Optimization
Large-scale protocols emphasize solvent selection and crystallization techniques:
- DMF vs. DMAc : DMAc reduces side reactions compared to DMF, improving purity to 99.5%.
- Crystallization : Ethyl acetate/methanol mixtures yield high-purity (>99%) products after recrystallization.
Analytical Characterization
Critical quality control metrics include:
- HPLC purity : ≥99.5% for pharmaceutical-grade material.
- 1H NMR : Characteristic peaks for benzyloxy (δ 5.15 ppm), piperazinyl (δ 2.64 ppm), and methyl groups (δ 2.15 ppm).
Challenges and Alternatives
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Its reactivity is influenced by the functional groups present in the molecule. Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcomes. Major Products Formed: The major products formed from these reactions depend on the specific reaction pathways
Scientific Research Applications
5-(Benzyloxy)-2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one has diverse applications in scientific research:
Chemistry: Utilized as a building block for the synthesis of more complex molecules, facilitating the study of chemical reactivity and molecular design.
Biology: Investigated for its potential as a molecular probe in biological systems, aiding in the exploration of biochemical pathways and interactions.
Medicine: Explored for its pharmacological properties, including its potential as a lead compound in drug discovery and development.
Industry: Employed in the synthesis of specialty chemicals and materials, contributing to advancements in various industrial sectors.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, which may include enzymes, receptors, or ion channels. The precise mechanism of action involves binding to these targets, modulating their activity, and influencing downstream signaling pathways. Research efforts are focused on elucidating these interactions to understand the compound's biological effects and therapeutic potential.
Comparison with Similar Compounds
Core Heterocycle Modifications
- Pyridin-4-one vs. Pyrazin-2-one: The compound in -[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylpyrazin-2(1H)-one, replaces the pyridin-4-one with a pyrazin-2-one ring.
Substituent Variations at Position 2
Piperazine-Linked Functional Groups
- Oxoethyl vs. Carbonyl Linkers: and describe compounds with a piperazine-1-carbonyl group (e.g., 5-(benzyloxy)-1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one).
- Fluorophenyl vs. Phenyl Substituents :
Fluorine substitution on the piperazine’s phenyl ring () boosts lipophilicity and metabolic resistance, whereas the target compound’s unsubstituted phenyl group may favor π-π stacking interactions .
Nitroimidazole Derivatives
Compounds 13a-k () incorporate a 4-nitroimidazole moiety via a methylene bridge. These derivatives display high melting points (273–294°C, decomposed), indicative of strong intermolecular interactions (e.g., hydrogen bonding from nitro groups). The target compound lacks this nitro functionality, suggesting lower thermal stability but possibly reduced cytotoxicity .
Physical Properties
| Compound Class | Melting Point (°C) | Key Functional Groups |
|---|---|---|
| Target Compound | Not Reported | Benzyloxy, Methyl, Piperazine |
| Nitroimidazole Derivatives | 273–294 (dec.) | Nitro, Imidazole |
| Hydroxymethyl Analogues (IIa/b) | Not Reported | Hydroxymethyl |
| Carbonyl-Linked Piperazines | Not Reported | Piperazine-1-carbonyl |
Biological Activity
5-(Benzyloxy)-2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that includes a pyridinone core, a benzyloxy group, and a piperazine moiety. Its molecular formula is , with a molecular weight of 356.43 g/mol. The presence of various functional groups contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Specifically, it has been studied for its effects on the glutamatergic system, which is crucial in various neurological disorders. Research indicates that derivatives of pyridinones can act as noncompetitive antagonists at AMPA-type ionotropic glutamate receptors, affecting neurotransmission and potentially offering therapeutic benefits in conditions like epilepsy .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications in the aromatic rings and substituents significantly influence the compound's potency and selectivity. For instance, the introduction of different substituents on the piperazine ring can enhance receptor binding affinity and alter pharmacokinetic properties. Compounds with specific substitutions have shown improved efficacy in in vitro assays .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various receptor types. For example, it has shown potent inhibition of AMPA-induced calcium influx in neuronal cells, with an IC50 value indicating high potency .
In Vivo Studies
Preclinical studies involving animal models have provided insights into the compound’s efficacy in vivo. Notably, it has been tested for its ability to mitigate seizure activity induced by AMPA receptor stimulation, demonstrating a minimum effective dose that suggests therapeutic potential in seizure disorders .
Case Studies
Several studies have highlighted the therapeutic applications of compounds similar to this compound:
- Seizure Models : In one study, derivatives were evaluated for their anticonvulsant properties using AMPA-induced seizure models. Compounds exhibiting high binding affinity showed significant reductions in seizure frequency .
- Neuroprotective Effects : Another study investigated the neuroprotective effects of similar pyridinones against excitotoxicity in neuronal cultures. Results indicated that these compounds could protect against cell death induced by excessive glutamate signaling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
